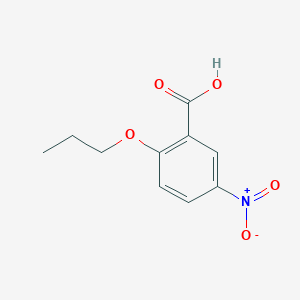5-Nitro-2-propoxybenzoic acid
CAS No.:
Cat. No.: VC13320810
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO5 |
|---|---|
| Molecular Weight | 225.20 g/mol |
| IUPAC Name | 5-nitro-2-propoxybenzoic acid |
| Standard InChI | InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
| Standard InChI Key | HGPYVAARUVZKNW-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is 5-nitro-2-propoxybenzoic acid, with the following structural features:
-
Benzoic acid backbone: A carboxylic acid group (-COOH) at position 1.
-
Nitro group (-NO₂): Electron-withdrawing substituent at position 5.
-
Propoxy group (-OCH₂CH₂CH₃): Ether substituent at position 2.
The molecular structure confers distinct electronic and steric properties, influencing solubility, reactivity, and intermolecular interactions .
Physicochemical Data
Note: Direct experimental data for this compound is limited, but properties can be extrapolated from structurally related nitrobenzoates .
Synthesis and Reaction Pathways
Nitration of 2-Propoxybenzoic Acid
A plausible method involves the nitration of 2-propoxybenzoic acid using mixed acid (HNO₃/H₂SO₄) or regioselective nitration agents. For example:
-
Substrate: 2-Propoxybenzoic acid (synthesized via alkylation of salicylic acid with propyl bromide ).
-
Nitration: Reaction with fuming nitric acid under controlled conditions (0–5°C) to favor mono-nitration at position 5 .
Alternative Pathway: Alkylation of 5-Nitrosalicylic Acid
-
Substrate: 5-Nitrosalicylic acid (commercially available).
-
Propoxylation: Reaction with propyl halide (e.g., propyl bromide) in the presence of a base (K₂CO₃) to introduce the propoxy group .
Reaction Characteristics
-
Nitro Group Reactivity: Participates in reduction reactions (e.g., catalytic hydrogenation to form 5-amino-2-propoxybenzoic acid) .
-
Carboxylic Acid Functionalization: Forms esters, amides, or salts for enhanced bioavailability .
Biological and Pharmacological Applications
Cyclooxygenase-1 (COX-1) Inhibition
5-Nitro-2-propoxybenzoic acid derivatives exhibit analgesic activity by inhibiting COX-1, a key enzyme in prostaglandin synthesis:
-
Study: Fukai et al. (2011) synthesized 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides, demonstrating potent COX-1 inhibition (IC₅₀ ≈ 0.5 µM) and analgesic effects in murine models .
-
Structure-Activity Relationship (SAR): The nitro group enhances electron-withdrawing effects, stabilizing interactions with COX-1’s active site .
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
-
Proparacaine Hydrochloride: 5-Nitro-2-propoxybenzoic acid is a precursor in synthesizing local anesthetics. Impurities such as 3-amino-4-propoxybenzoic acid (via nitro reduction) are monitored during production .
-
Dronedarone Synthesis: Nitro-aromatic intermediates are used in antiarrhythmic agents, though specific patents focus on benzofuran derivatives .
Material Science Applications
-
Liquid Crystals: Nitrobenzoic acid derivatives are explored for ferroelectric fluids, though 5-nitro-2-propoxybenzoic acid’s role remains speculative .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume